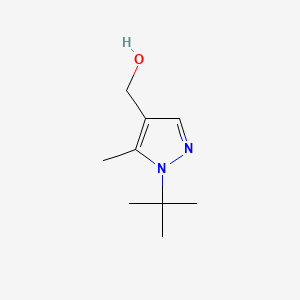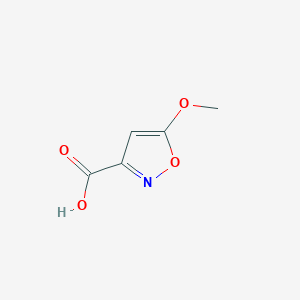
5-Methoxyisoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1,2-oxazole-3-carboxylic acid is a heterocyclic organic compound featuring an oxazole ring substituted with a methoxy group at the 5-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methoxy-2-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the oxazole ring using an acid catalyst.
-
Formation of Oxime
Reactants: 5-methoxy-2-nitrobenzaldehyde, hydroxylamine hydrochloride
Conditions: Aqueous ethanol, reflux
Product: 5-methoxy-2-nitrobenzaldoxime
-
Cyclization to Oxazole
Reactants: 5-methoxy-2-nitrobenzaldoxime
Conditions: Acid catalyst (e.g., sulfuric acid), heat
Product: 5-methoxy-1,2-oxazole-3-carboxylic acid
Industrial Production Methods
Industrial production methods for 5-methoxy-1,2-oxazole-3-carboxylic acid may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 5-Hydroxy-1,2-oxazole-3-carboxylic acid
Reduction: 5-Methoxy-1,2-oxazole-3-methanol
Substitution: Various substituted oxazoles depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methoxy-1,2-oxazole-3-carboxylic acid in biological systems involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1,2-oxazole-4-carboxylic acid
- 5-Methoxy-1,2-oxazole-3-sulfonic acid
- 5-Methoxy-1,2-oxazole-3-acetic acid
Comparison
Compared to these similar compounds, 5-methoxy-1,2-oxazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For instance, the position of the carboxylic acid group can significantly affect the compound’s ability to interact with biological targets and its overall stability.
Properties
Molecular Formula |
C5H5NO4 |
|---|---|
Molecular Weight |
143.10 g/mol |
IUPAC Name |
5-methoxy-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C5H5NO4/c1-9-4-2-3(5(7)8)6-10-4/h2H,1H3,(H,7,8) |
InChI Key |
ILSRUWJYXCEQCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-hydroxy-3,3-dimethyl-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzonitrile](/img/structure/B10906354.png)
![5,5-Dimethyl-2-({[2-(phenylcarbonyl)phenyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B10906362.png)
![ethyl [3-(morpholin-4-ylcarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate](/img/structure/B10906374.png)
![4-[(4E)-4-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10906378.png)
![5-(2-{1-[(4-Butylanilino)carbonyl]-2-oxopropylidene}hydrazino)-2,4-dichlorobenzamide](/img/structure/B10906382.png)
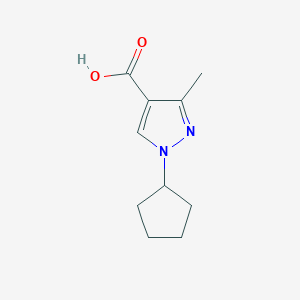

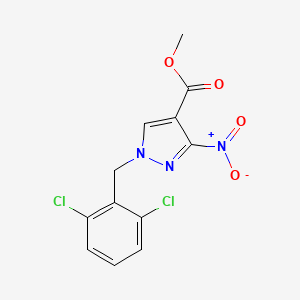


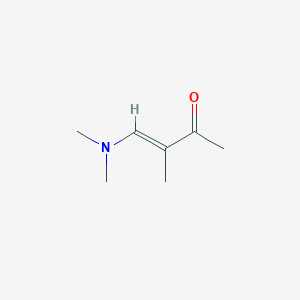
![5-(2-Naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10906424.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10906427.png)
